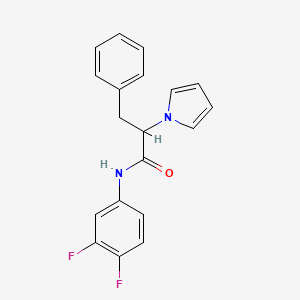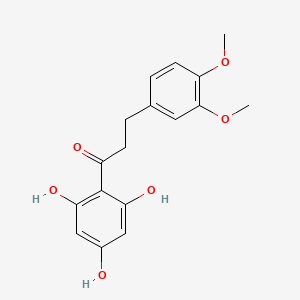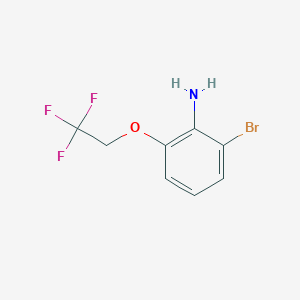
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position on the benzene ring.
Bromination: The nitrated aniline undergoes bromination to introduce a bromine atom at the 2-position.
Reduction: The nitro group is then reduced to an amino group, forming 2-bromoaniline.
Etherification: Finally, the 2-bromoaniline is reacted with 2,2,2-trifluoroethanol under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro compounds.
Scientific Research Applications
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
2-Bromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group at the 4-position.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains an additional bromine atom and a trifluoromethoxy group.
Uniqueness
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability. This makes it a valuable compound for specific applications where these properties are desirable.
Properties
Molecular Formula |
C8H7BrF3NO |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-bromo-6-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
PZTKDTXFFDMTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



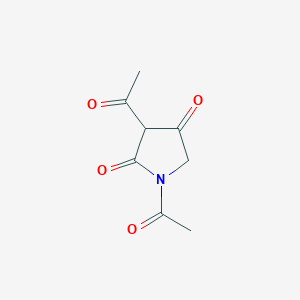
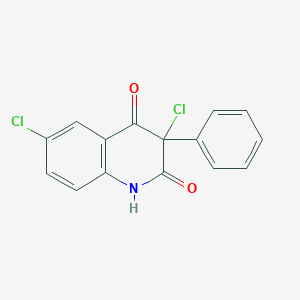
![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
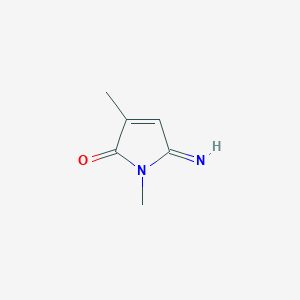

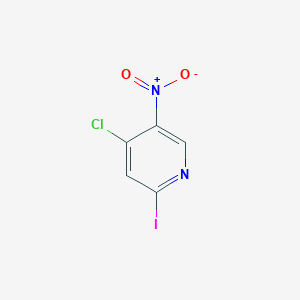
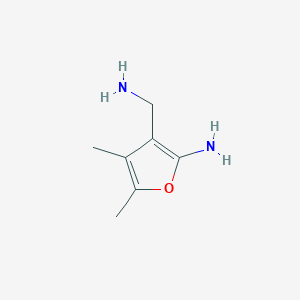
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
